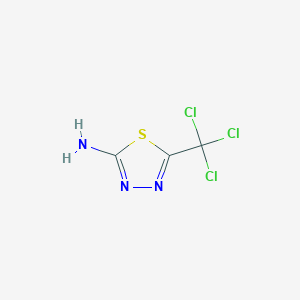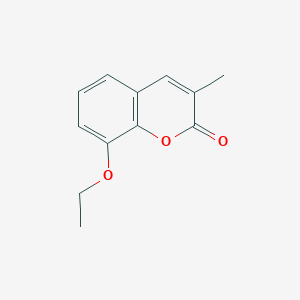
8-Ethoxy-3-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-3-methyl-2H-chromen-2-one is a coumarin derivative known for its diverse biological and pharmaceutical properties. Coumarins are a class of naturally occurring phenolic compounds that exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-3-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, where ethyl acetoacetate and resorcinol are used as starting materials. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to promote the formation of the coumarin core structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced coumarin derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the coumarin ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Exhibits antioxidant and anti-inflammatory properties, making it useful in studying oxidative stress and inflammation.
Medicine: Investigated for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
8-Ethoxy-3-methyl-2H-chromen-2-one is compared with other coumarin derivatives such as 7-methoxy-2H-chromen-2-one and 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one. While these compounds share similar structural features, this compound exhibits unique biological activities due to its specific substituents.
Comparison with Similar Compounds
7-methoxy-2H-chromen-2-one
8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
3-methyl-2H-chromen-2-one
This comprehensive overview highlights the significance of 8-ethoxy-3-methyl-2H-chromen-2-one in scientific research and its potential applications in various fields. Its unique properties and diverse reactivity make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
8-ethoxy-3-methylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-3-14-10-6-4-5-9-7-8(2)12(13)15-11(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
KIOKRVJRMPBELU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


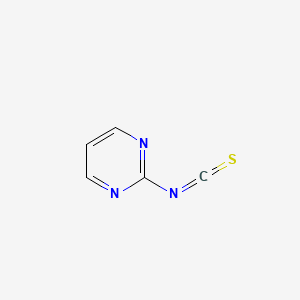

![3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B15334405.png)
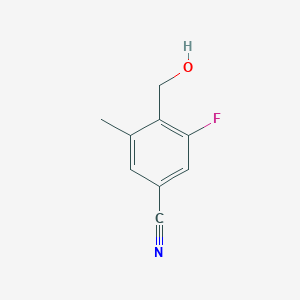
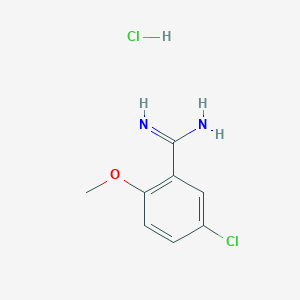

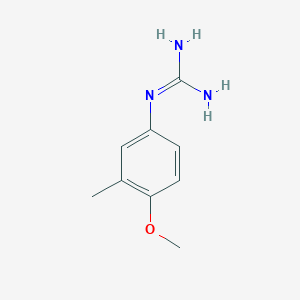

![5-Ethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15334447.png)
![2-Boc-2-azabicyclo[2.2.1]hept-5-en-5-yl Trifluoromethanesulfonate](/img/structure/B15334450.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole](/img/structure/B15334461.png)
![2-(3-Fluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15334471.png)
